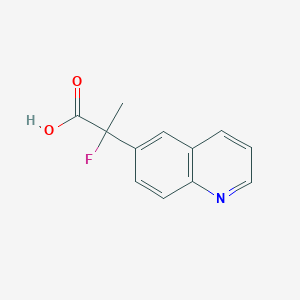

2-Fluoro-2-(quinolin-6-yl)propanoic acid

Descripción

2-Fluoro-2-(quinolin-6-yl)propanoic acid is a fluorinated carboxylic acid derivative featuring a quinoline moiety at position 6 of the propanoic acid backbone. The fluorine atom at the α-position exerts a strong electron-withdrawing effect, enhancing the acidity of the carboxylic acid group (pKa ~2.5–3.5, estimated) compared to non-fluorinated analogs.

Propiedades

Fórmula molecular |

C12H10FNO2 |

|---|---|

Peso molecular |

219.21 g/mol |

Nombre IUPAC |

2-fluoro-2-quinolin-6-ylpropanoic acid |

InChI |

InChI=1S/C12H10FNO2/c1-12(13,11(15)16)9-4-5-10-8(7-9)3-2-6-14-10/h2-7H,1H3,(H,15,16) |

Clave InChI |

QOJJQZGFKXVCSY-UHFFFAOYSA-N |

SMILES canónico |

CC(C1=CC2=C(C=C1)N=CC=C2)(C(=O)O)F |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Propanoic Acid Backbone

2-Methyl-2-(quinolin-6-yl)propanoic acid (CAS 5622-34-4)

- Structure : Methyl group replaces fluorine at the α-position.

- Impact :

- Reduced acidity (pKa ~4.0–4.5) due to the electron-donating methyl group.

- Increased steric bulk may hinder interactions with planar biological targets.

- Applications : Less explored in drug development due to lower metabolic stability compared to fluorinated analogs .

2-Hydroxy-3-(quinolin-6-yl)propanoic acid (CAS 1514057-26-1)

- Structure : Hydroxyl group at position 3 instead of fluorine.

- Impact: Enhanced hydrophilicity (aqueous solubility ~50–100 mg/L) but susceptibility to oxidation. Potential for hydrogen bonding, altering target selectivity .

Positional Isomerism in Quinoline Substitution

3-(quinolin-7-yl)propanoic acid

- Structure: Quinoline moiety attached at position 7 of the propanoic acid.

- Impact: Altered spatial orientation reduces π-π stacking efficiency with flat targets (e.g., enzyme active sites). Lower lipophilicity (LogP ~1.8 vs. ~2.5 for quinolin-6-yl derivatives) .

Heterocyclic Ring Replacements

2-(2-Phenyl-1,3-benzoxazol-6-yl)propanoic acid (CAS 51234-58-3)

Ester Derivatives and Prodrugs

Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate (CAS 943541-40-0)

Table 1: Key Properties of Selected Compounds

| Compound Name | Substituent(s) | Molecular Weight | pKa (Estimated) | LogP | Solubility (mg/L) |

|---|---|---|---|---|---|

| 2-Fluoro-2-(quinolin-6-yl)propanoic acid | F, quinolin-6-yl | 259.25 | 2.8–3.2 | 2.5 | 20–50 (pH 7.4) |

| 2-Methyl-2-(quinolin-6-yl)propanoic acid | CH₃, quinolin-6-yl | 255.30 | 4.0–4.5 | 2.7 | 10–30 (pH 7.4) |

| 2-Hydroxy-3-(quinolin-6-yl)propanoic acid | OH, quinolin-6-yl | 259.25 | 3.5–4.0 | 1.9 | 50–100 (pH 7.4) |

| Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate | COOEt, 2F, quinolin-6-yl | 251.23 | N/A | 3.2 | <10 (pH 7.4) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.